molecular formula C15H20N2O2 B2547144 Adamantanyl-N-(5-methylisoxazol-3-YL)formamide CAS No. 418781-17-6

Adamantanyl-N-(5-methylisoxazol-3-YL)formamide

Cat. No.: B2547144
CAS No.: 418781-17-6
M. Wt: 260.337
InChI Key: AQPYCSDFAKIANO-UHFFFAOYSA-N
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Description

Adamantanyl-N-(5-methylisoxazol-3-YL)formamide is a compound that combines the unique structural features of adamantane and isoxazole Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and resistance to chemical reactions, while isoxazole is a five-membered heterocycle containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantanyl-N-(5-methylisoxazol-3-YL)formamide typically involves the reaction of adamantane derivatives with isoxazole derivatives under specific conditions. One common method is the reaction of adamantanecarboxylic acid with 5-methylisoxazole-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl-N-(5-methylisoxazol-3-YL)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the adamantane or isoxazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Adamantanyl-N-(5-methylisoxazol-3-YL)formamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: The rigidity and stability of the adamantane moiety make the compound suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Adamantanyl-N-(5-methylisoxazol-3-YL)formamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The adamantane moiety provides rigidity and stability, while the isoxazole ring can participate in hydrogen bonding and other interactions with the target. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)malonamide: This compound shares the isoxazole moiety but has a different core structure, leading to different properties and applications.

    Adamantanyl-1,3,4-oxadiazole: This compound combines adamantane with a different heterocycle, resulting in distinct chemical and biological properties.

Uniqueness

Adamantanyl-N-(5-methylisoxazol-3-YL)formamide is unique due to the combination of the adamantane and isoxazole moieties. This combination imparts the compound with a balance of stability, rigidity, and reactivity, making it suitable for a wide range of applications. The presence of the isoxazole ring allows for interactions with biological targets, while the adamantane core provides structural integrity.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-9-2-13(17-19-9)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPYCSDFAKIANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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